molecular formula C7H12N2O2 B579129 5-Amino-4-butylisoxazol-3(2H)-one CAS No. 17415-15-5

5-Amino-4-butylisoxazol-3(2H)-one

Cat. No.: B579129
CAS No.: 17415-15-5
M. Wt: 156.185
InChI Key: QLFSCUWYFNMITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-butylisoxazol-3(2H)-one is a synthetic isoxazole derivative of significant interest in medicinal chemistry and drug discovery research. As a member of the isoxazole family, a heterocyclic scaffold known for its diverse biological activities, this compound serves as a valuable building block for the development of novel therapeutic agents . Isoxazole cores are recognized for their presence in various FDA-approved drugs and are frequently explored for their anticancer, anti-inflammatory, and antimicrobial properties . In research settings, this compound is primarily utilized as a key intermediate in organic synthesis and peptidomimetics. Researchers incorporate such β-amino acid analogs into peptide chains to create hybrid α/β-mixed peptides, which can enhance metabolic stability and mimic the action of natural peptides, overcoming limitations like rapid proteolysis . Its structural features may also be investigated for immunosuppressive activities, as several isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . The mechanism of action for bioactive isoxazole compounds can involve the induction of pro-apoptotic pathways, evidenced by increased expression of caspases and other signaling molecules . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

CAS No.

17415-15-5

Molecular Formula

C7H12N2O2

Molecular Weight

156.185

IUPAC Name

5-amino-4-butyl-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-2-3-4-5-6(8)11-9-7(5)10/h2-4,8H2,1H3,(H,9,10)

InChI Key

QLFSCUWYFNMITA-UHFFFAOYSA-N

SMILES

CCCCC1=C(ONC1=O)N

Synonyms

4-Isoxazolin-3-one,5-amino-4-butyl-(8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

  • 5-Amino-4-butylisoxazol-3(2H)-one: Features a linear butyl chain at position 4 and an amino group at position 3.
  • 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one : Contains a benzylidene group (aromatic substituent) at position 4, a methyl group at position 3, and bulky tert-butyl groups. The aromatic and sterically hindered tert-butyl groups likely contribute to antioxidant activity, as demonstrated in preliminary studies .
  • 3-Amino-5-tert-butylisoxazole: Differs in the amino group position (3 vs. 5) and substituent bulk (tert-butyl at position 5). The tert-butyl group’s steric effects may reduce reactivity compared to linear alkyl chains but improve stability in certain solvents .

Data Table: Comparative Analysis of Isoxazole Derivatives

Compound Name Substituents Key Functional Groups Synthesis Method (if reported) Notable Properties/Applications Reference
This compound 4-n-butyl, 5-amino Amino, alkyl Not specified Hypothesized building block -
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 4-benzylidene, 3-methyl, tert-butyl, phenol Aromatic, phenolic hydroxyl One-pot cyclocondensation Antioxidant activity
3-Amino-5-tert-butylisoxazole 5-tert-butyl, 3-amino Amino, bulky alkyl Not specified Research-scale chemical synthesis

Key Research Findings and Implications

Linear alkyl chains (e.g., butyl) may increase lipophilicity, favoring membrane permeability in bioactive compounds.

Synthetic Flexibility: The one-pot method for benzylidene isoxazolones could be adapted to synthesize this compound by substituting benzaldehyde with butyraldehyde.

Preparation Methods

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield Impact
Reaction pH8.0–8.5<pH 7: <30% yield
Hydroxylamine Ratio1.2–1.5 equivSubstoichiometric: Incomplete reaction
Cyclization Acid6M HClAlternative acids (H2SO4) reduce regioselectivity

This method achieves regioselectivity >90% for the 5-amino-4-sec-butyl isomer, attributed to steric stabilization of the transition state by the sec-butyl group.

Alkylation of Isoxazole Precursors

Alternative approaches focus on introducing the sec-butyl group to preformed isoxazole cores. A representative pathway involves:

  • Synthesis of 5-Aminoisoxazol-3(2H)-one (3) : Prepared via cyclocondensation of ethyl cyanoacetate with hydroxylamine.

  • sec-Butyl Introduction : Alkylation of 3 with sec-butyl bromide under phase-transfer conditions (K2CO3, TBAB, DMF).

Key Challenges:

  • Regiochemical Control : Competing O- vs. N-alkylation necessitates careful base selection. Tributylammonium bromide (TBAB) enhances N-selectivity to 75%.

  • Steric Hindrance : Bulkier sec-butyl groups reduce reaction rates compared to methyl/ethyl analogs (krel = 0.33).

Rearrangement Strategies

Recent advances employ aza-Claisen rearrangements for constructing the isoxazolone framework. A modified protocol from thienopyrimidine synthesis involves:

  • Imine Formation : Condensation of 4-sec-butyl-3-oxopentanenitrile with propargylamine.

  • Gold-Catalyzed Cyclization : AuCl3 (5 mol%) in MeCN induces 6-endo-dig cyclization to form the isoxazolone core.

This method achieves 68% yield with excellent functional group tolerance but requires expensive catalysts.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Ketonitrile Cyclization8295Industrial-scale feasible
Alkylation6587Limited by alkylation efficiency
Aza-Claisen6891Catalyst cost prohibitive

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-4-butylisoxazol-3(2H)-one, and how can yield be improved?

  • Methodological Answer :

  • Cyclization Strategy : Use hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) as precursors, dissolved in DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in ice-water/ethanol mixtures. This approach yields ~65% purity but requires optimization for substituent compatibility .
  • Heterocycle Formation : Apply Vilsmeier–Haack reactions to introduce aldehyde groups to pyrazolone intermediates, which can be adapted for isoxazolone synthesis by substituting reagents (e.g., POCl₃/DMF) .
  • Yield Enhancement : Optimize reaction time, solvent polarity (e.g., DMF vs. DMSO), and stoichiometry of amino-group donors. Monitor progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and hydrogen bonding. IR spectra can identify carbonyl (C=O) and amine (N-H) stretches.
  • X-ray Diffraction : Employ single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) to resolve molecular geometry. Preprocess data using WinGX for structure solution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for detecting isotopic patterns of chlorine or nitrogen.

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Adjust ammonium acetate buffers (pH 6.5) for compatibility with LC-MS .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally similar isothiazolones (e.g., CMIT/MIT) to predict stability trends .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination of this compound?

  • Methodological Answer :

  • Twinning : Use SHELXD for initial phasing and SHELXL for twin refinement. Apply HKL-2000 or XDS for data integration .
  • Disordered Solvents/Moieties : Apply SQUEEZE (PLATON) to model electron density for disordered regions. Validate with Hirshfeld surface analysis .
  • Validation Tools : Cross-check with CCDC databases (e.g., Mercury) to ensure bond lengths/angles align with similar isoxazolones .

Q. How should researchers address contradictions between computational modeling and experimental data (e.g., dipole moments, reactivity)?

  • Methodological Answer :

  • Iterative Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) using experimental geometries from X-ray data. Compare electrostatic potential maps with crystallographic electron density .
  • Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify outliers. Use ORCA or Gaussian for benchmarking .

Q. What strategies enable enantiomeric resolution of this compound derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
  • Dynamic Kinetic Resolution : Catalyze asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) .

Q. What mechanistic studies are recommended to elucidate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). Include positive controls (e.g., staurosporine) .
  • Metabolic Profiling : Use 14C^{14}C-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) and in vivo (rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.